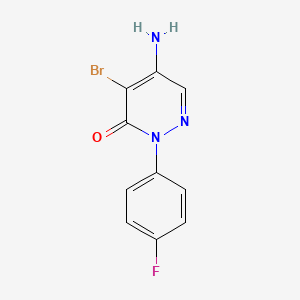

5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Descripción

5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a bromine atom at position 4, an amino group at position 5, and a 4-fluorophenyl substituent at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often explored for their pharmacological and material science applications.

Propiedades

Número CAS |

52391-95-4 |

|---|---|

Fórmula molecular |

C10H7BrFN3O |

Peso molecular |

284.08 g/mol |

Nombre IUPAC |

5-amino-4-bromo-2-(4-fluorophenyl)pyridazin-3-one |

InChI |

InChI=1S/C10H7BrFN3O/c11-9-8(13)5-14-15(10(9)16)7-3-1-6(12)2-4-7/h1-5H,13H2 |

Clave InChI |

RKSLTDVBRWXAOC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)N)Br)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could involve the conversion of the bromo group to a hydrogen or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators, making them of interest in drug discovery and development.

Medicine

In medicine, derivatives of pyridazine compounds have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

Industrially, such compounds might be used in the development of new agrochemicals or as intermediates in the synthesis of other valuable chemicals.

Mecanismo De Acción

The mechanism of action for 5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Pyridazinone Derivatives

Structural Modifications and Substituent Effects

Key structural differences among pyridazinone derivatives lie in substituents at positions 2, 4, and 4. Below is a comparative analysis:

Table 1: Substituent Comparison

| Compound Name | Position 2 | Position 4 | Position 5 | Key Features |

|---|---|---|---|---|

| Target Compound | 4-Fluorophenyl | Br | NH₂ | Electron-withdrawing F, polar NH₂ |

| 5-Bromo-2-(4-fluorophenyl)-4-methoxy (Ev8) | 4-Fluorophenyl | OCH₃ | Br | Methoxy (electron-donating), Br at C5 |

| 5-Chloro-4-(4-fluorophenyl)pyridazinone (Ev12) | 4-Fluorophenyl | Cl | H | Smaller Cl substituent, no amino group |

| 5-Bromo-4-chloro-2-phenyl (Ev14) | Phenyl | Cl | Br | Phenyl vs. fluorophenyl, Br/Cl positions |

Key Observations :

- Position 4: Bromine in the target compound introduces steric bulk and polarizability compared to methoxy (Ev8) or chloro (Ev12, Ev14). The amino group at C5 enhances polarity and hydrogen-bonding capacity, unlike bromine in Ev8 or hydrogen in Ev12 .

- Position 2 : The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~2.2, Ev8) compared to phenyl (Ev14) but less than chlorophenyl derivatives (Ev10) .

Physicochemical Properties

Table 2: Calculated and Experimental Properties

| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound (inferred) | ~284.06 | ~1.8 | 4 | ~70.3 |

| 5-Bromo-2-(4-fluorophenyl)-4-methoxy (Ev8) | 299.10 | 2.2 | 4 | 41.9 |

| 5-Chloro-4-(4-fluorophenyl)pyridazinone (Ev12) | 224.62 | 2.1 | 3 | 41.9 |

Analysis :

- Bromine at C4 contributes to higher molecular weight and lipophilicity than chloro derivatives but less than methoxy-substituted compounds .

Insecticidal Activity (Ev4):

Pyridazinones with electron-withdrawing groups (e.g., bromine, chlorine) showed >90% insecticidal activity at 100 mg/L. The target compound’s amino group may enhance binding to biological targets via hydrogen bonding, though bromine’s steric effects could modulate efficacy .

Material Science (Ev5):

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (HPZ) was used in nanoparticle synthesis. The target compound’s 4-fluorophenyl group might similarly stabilize materials via π-π interactions, while the amino group offers sites for further functionalization .

Actividad Biológica

5-Amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one, a compound with the molecular formula C10H7BrFN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with three distinct substituents: an amino group, a bromine atom, and a 4-fluorophenyl group. These functional groups significantly influence its chemical reactivity and biological activity. The molecular weight of the compound is approximately 284.08 g/mol .

Biological Activities

Research indicates that compounds structurally similar to 5-amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including targeting specific kinases involved in tumor growth.

- Enzyme Inhibition : The amino group can form hydrogen bonds with proteins or enzymes, potentially leading to inhibitory effects on certain biological pathways.

- Antimicrobial Properties : Similar compounds have shown activity against various pathogens, suggesting that this compound may also possess antimicrobial properties .

The precise mechanisms by which 5-amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one exerts its biological effects are still under investigation. However, several hypotheses include:

- Binding Affinity : The compound's structural features may allow it to bind effectively to target proteins, influencing their activity.

- Halogen Bonding : The presence of bromine and fluorine atoms may facilitate unique interactions with biological targets, enhancing its potency and selectivity .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyridazine compounds can exhibit significant growth inhibition against various cancer cell lines. For instance, a related compound showed IC50 values in the low nanomolar range against multiple cancer types .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one | Lacks amino group | Simpler structure, potentially less reactive |

| 5-Acetamido-2-bromo-4-fluoroaniline | Contains acetamido group | Different functional group affecting reactivity |

| 5-Amino-4-bromo-2-(phenyl)pyridazin-3(2H)-one | Substituted with phenyl instead | Variation in electronic properties |

The unique combination of substituents in 5-amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one enhances its reactivity and potential biological activity compared to these similar compounds .

Case Studies

While specific case studies on this exact compound are scarce, the broader category of pyridazine derivatives has been extensively studied for their therapeutic potential. For example:

- Pyridazine Derivatives in Cancer Treatment : A series of pyridazine-based compounds were evaluated for their anticancer properties, showing promising results in inhibiting tumor growth in preclinical models.

- Antimicrobial Activity : Compounds similar to 5-amino-4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one have been shown to possess significant antibacterial activity against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.